molecular formula C18H22N2O2S B4577553 1-[(4-methylbenzyl)sulfonyl]-4-phenylpiperazine

1-[(4-methylbenzyl)sulfonyl]-4-phenylpiperazine

Cat. No. B4577553
M. Wt: 330.4 g/mol
InChI Key: KKBIXHRCFVTUAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-[(4-methylbenzyl)sulfonyl]-4-phenylpiperazine derivatives typically involves the reaction of 1-phenylpiperazine with various substituted alkyl/arylsulfonyl chlorides under controlled pH conditions using water as a reaction medium. This process allows for the preparation of a series of 1-arylsulfonyl-4-Phenylpiperazine derivatives characterized by 1H-NMR, 13C-NMR, IR, and EI-MS spectral data, showcasing their structural diversity and complexity (Abbasi et al., 2017).

Molecular Structure Analysis

The molecular structure of similar sulfonamide compounds has been determined through techniques such as single-crystal X-ray diffraction. For example, compounds structurally related to 1-[(4-methylbenzyl)sulfonyl]-4-phenylpiperazine have been found to crystallize in specific space groups with detailed unit cell dimensions, providing insight into their intricate molecular geometry and the intermolecular interactions that stabilize their structure (Saeed, Mumtaz, & Flörke, 2010).

Chemical Reactions and Properties

The reactivity of 1-[(4-methylbenzyl)sulfonyl]-4-phenylpiperazine derivatives towards enzymes such as α-glucosidase and lipoxygenase has been studied, revealing moderate inhibition potentials. This indicates their selective interaction with biological molecules, which can be further explored through docking simulation studies to understand the molecular basis of these interactions (Abbasi et al., 2017).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline form, of sulfonamide derivatives can be significantly varied depending on their molecular structure. While specific data on 1-[(4-methylbenzyl)sulfonyl]-4-phenylpiperazine is not provided, related compounds exhibit distinct physical characteristics that can be attributed to their molecular configurations and intermolecular forces, impacting their solubility and thermal stability.

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, including 1-[(4-methylbenzyl)sulfonyl]-4-phenylpiperazine, are influenced by the presence of the sulfonyl group, which imparts acidity to the molecule and affects its reactivity towards nucleophiles. The sulfonyl group also plays a critical role in the compound's ability to form hydrogen bonds, contributing to its interactions with biological targets and other molecules.

Scientific Research Applications

Thermal and Photolytic Transformations

Vasin et al. (2014) investigated the thermal, acid-catalyzed, and photolytic transformations of spirocyclic 3H-pyrazoles formed by reactions of methyl, phenyl, and p-tolyl phenylethynyl sulfones. This study highlights the chemical behavior of sulfone-containing compounds under different conditions, which could be relevant for the development of novel synthetic pathways involving 1-[(4-methylbenzyl)sulfonyl]-4-phenylpiperazine derivatives (Vasin, Yu. Yu. Masterova, V. V. Razin, & N. Somov, 2014).

Synthetic Applications and Pharmaceutical Synthesis

Costa, Nájera, and Sansano (2002) described the synthetic applications of o-halobenzyl and p-halobenzyl sulfones as precursors for various pharmaceutical compounds. Their work demonstrates the utility of sulfonyl compounds in the synthesis of biologically active molecules, suggesting potential applications for 1-[(4-methylbenzyl)sulfonyl]-4-phenylpiperazine in drug development (Costa, Nájera, & Sansano, 2002).

Catalytic Oxidation and Environmental Applications

Li et al. (2020) explored the catalytic degradation of atrazine by peroxymonosulfate activated with commercial iron, where sulfonyl compounds played a role in the process. This research may provide insight into the environmental applications of sulfonyl-based compounds, including 1-[(4-methylbenzyl)sulfonyl]-4-phenylpiperazine, in pollutant degradation processes (Li, Xitao Liu, Chunye Lin, Zhou Zhou, M. He, & W. Ouyang, 2020).

properties

IUPAC Name

1-[(4-methylphenyl)methylsulfonyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-16-7-9-17(10-8-16)15-23(21,22)20-13-11-19(12-14-20)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBIXHRCFVTUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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